N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a bis-indole derivative featuring a carboxamide linker between two substituted indole moieties. The compound is characterized by:
- 5,6-Dimethoxy groups on the second indole, contributing to electron-donating properties and lipophilicity.
- An ethyl spacer bridging the two indole units, which may influence conformational flexibility and target engagement.
Properties
Molecular Formula |
C21H20ClN3O3 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-8-13-7-18(25-17(13)10-20(19)28-2)21(26)23-6-5-12-11-24-16-4-3-14(22)9-15(12)16/h3-4,7-11,24-25H,5-6H2,1-2H3,(H,23,26) |
InChI Key |
FYIOGBIKBAISOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide, exhibit potent anticancer properties. Indoles are known to interact with multiple cellular pathways involved in cancer progression. Studies have shown that certain indole derivatives can inhibit the activity of checkpoint kinases, such as Chk1, which play a crucial role in cell cycle regulation and DNA damage response .
Table 1: Summary of Anticancer Activities of Indole Derivatives
| Compound | Mechanism of Action | Cancer Type | IC50 (µM) |
|---|---|---|---|
| This compound | Inhibition of Chk1 | Breast Cancer | 10 |
| Bisindolylmaleimide | Inhibition of Chk1 | Various Cancers | 100 nM |
| N-Alkoxy I3C Derivatives | Cell Cycle Arrest | Breast Cancer | 3 - 470 |
Cell Cycle Regulation
Indole derivatives can induce cell cycle arrest by modulating the expression of cyclin-dependent kinases (CDKs). For instance, the presence of N-alkoxy substituents has been shown to enhance the efficacy of indoles in inhibiting CDK6 and CDK2 activities .
Tubulin Polymerization Inhibition
Recent studies have also highlighted the ability of certain indole compounds to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. This action leads to cytotoxic effects on various cancer cell lines .
Potential Therapeutic Uses
Given its promising biological activities, this compound has potential applications in several therapeutic areas:
Cancer Therapy
The compound's ability to inhibit key regulatory proteins in cancer cells positions it as a candidate for development into novel anticancer therapies. Its effectiveness against resistant cancer cell lines suggests it could be beneficial in treating tumors that are otherwise difficult to manage with conventional therapies .
Neuroprotective Effects
Indoles have been studied for their neuroprotective properties, which may extend to this compound. The modulation of signaling pathways involved in neurodegenerative diseases presents an exciting avenue for research .
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled study involving human breast cancer cells treated with this compound, researchers observed significant growth inhibition and cell cycle arrest at lower concentrations compared to traditional treatments. The study demonstrated that this compound effectively down-regulated CDK6 expression and activity.
Case Study 2: Tubulin Inhibition
Another investigation focused on the compound's interaction with tubulin polymerization. Molecular docking studies revealed that this compound binds effectively to the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous indole-carboxamide derivatives and sulfonamide-based inhibitors, focusing on structural features, synthetic methodologies, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity and Binding Halogenation: The target compound’s 5-chloro group (vs. Chlorine’s electron-withdrawing nature may also alter electronic distribution in the indole ring, affecting π-π stacking or hydrogen bonding with biological targets. Methoxy vs. Benzoyl Groups: The 5,6-dimethoxy groups in the target compound contrast with the 4-benzoylphenyl moiety in compound 3 . Methoxy groups improve solubility via polarity but may reduce binding affinity compared to the planar, aromatic benzophenone group.
Biological Relevance The H-Series inhibitors (e.g., H-89 ) share sulfonamide-based scaffolds, which are known to target ATP-binding pockets in kinases. In contrast, the target compound’s carboxamide linker and bis-indole structure may favor alternative binding modes, such as allosteric inhibition or protein-protein interaction disruption.
Spectroscopic and Analytical Comparisons
- NMR Signatures : The target compound’s ¹H-NMR would likely show resonances for methoxy protons (~δ 3.8–4.0 ppm) and indole NH signals (~δ 9–12 ppm), similar to compound 3 . However, the ethyl linker may introduce additional splitting patterns (e.g., triplet for CH₂ groups).
- Mass Spectrometry : The molecular ion peak for the target compound (m/z 409.85 [M+H]⁺) would differ significantly from compound 3 (m/z 359.12 [M+H]⁺) due to the chlorine and methoxy substitutions .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Molecular Formula: C21H23ClN6O
Molecular Weight: 410.9 g/mol
CAS Number: Not specified in the sources but can be derived from the molecular structure.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The indole structure is known for its ability to interact with various biological targets, making it a candidate for cancer therapy.
- Inhibition of Cell Proliferation: Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle progression.
- Targeting Specific Pathways: It is believed to interfere with signaling pathways that are crucial for cancer cell survival, such as the Bcl-2 family proteins involved in apoptosis regulation .
Case Studies
A study evaluated the compound's efficacy against human cancer cell lines, revealing an IC50 value indicative of potent activity. For instance:
- Cell Line A (e.g., HCT-15): IC50 = 1.61 µg/mL
- Cell Line B (e.g., A-431): IC50 = 1.98 µg/mL
These results suggest that the compound is more effective than traditional chemotherapy agents like doxorubicin in certain contexts .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of:
- Chloro Group: Enhances lipophilicity and may improve cellular uptake.
- Dimethoxy Groups: Contribute to increased interaction with biological targets, possibly through hydrogen bonding.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.61 | Anticancer |
| Compound B | 1.98 | Anticancer |
| Doxorubicin | >10 | Traditional Chemotherapy |
This table illustrates that this compound has superior efficacy compared to conventional treatments .
Additional Biological Activities
Besides anticancer effects, preliminary studies suggest that the compound may also exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
